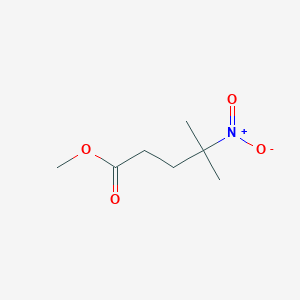

![molecular formula C9H12O4 B090846 2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸 CAS No. 18363-10-5](/img/structure/B90846.png)

2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

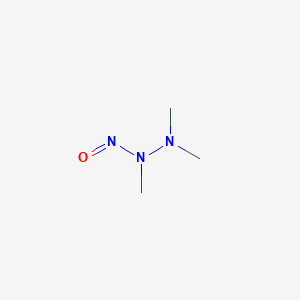

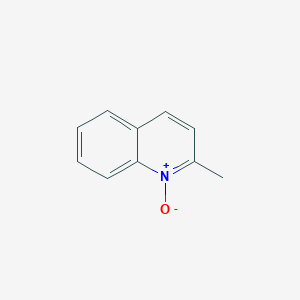

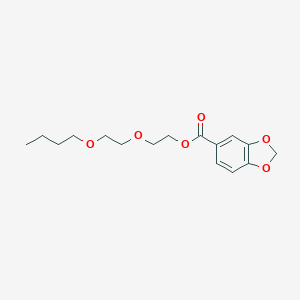

The compound of interest, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, is a spirocyclic compound that is part of a broader class of spirocyclic oxetanes and related structures. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclizations . Another related compound, spiro[4.5]-2-aza-decan-3-carboxylic acid, is synthesized from cyclic nitriles through alkylation, reduction, cyclization, and Strecker synthesis . Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the diverse synthetic routes available for constructing spirocyclic compounds.

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are often confirmed using X-ray crystallography. For example, the X-ray crystal structure of 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] provides insight into the arrangement of atoms within the spirocyclic framework . Similarly, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester reveals a conjugated system between the carbonyl group and a double bond, indicating a shorter C(1)-C(2) bond length .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, 1-oxadispiro[2.1.2.2]nonane reacts with trifluoroacetic acid to yield isomeric hydroxy esters, unsaturated alcohols, and acetals, demonstrating the versatility of spirocyclic compounds in acid-catalyzed reactions . Furthermore, oxa[4.3.2]propellanes can be rearranged to form polyaromatic-fused spiro[4.5]carbocycles through an acid-promoted ring-contraction/dearomative ring-closure cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic data of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, such as bond lengths and space group, provide insights into the compound's stability and reactivity . These properties are essential for understanding the behavior of spirocyclic compounds in different environments and their potential applications.

科学研究应用

抗惊厥性评估:

- 螺环羧酸,包括 2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸的衍生物,已被合成并评估其抗惊厥活性。这些研究旨在了解羧酸基团在丙戊酸等物质中的作用,并评估碳环螺环的活性 (Scott et al., 1985).

晶体结构分析:

- 已经对含有 2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸的化合物的合成和晶体结构进行了研究。这包括对其分子结构、键长和其他晶体学细节的研究,从而深入了解其化学性质 (Zhao et al., 2010).

有机合成应用:

- 这些化合物用于合成各种杂环化合物。例如,它们在形成二氢-3-羟基-2-氧代-1,5-二苯基-2H-吡咯中起作用,证明了它们在创建复杂有机分子中的作用 (Emerson et al., 1998).

螺环化合物的发展:

- 已经对新合成碳(杂)环螺丁丁内酯衍生物进行了研究,包括与 2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸相关的衍生物。这些研究探讨了这些化合物向各种酸和酯的转化,证明了它们在有机化学中的多功能性 (Kuroyan et al., 1995).

生物技术应用:

- 包括 2-氧代-1-氧杂-螺[4.4]壬烷-4-羧酸在内的氧代羧酸在生物技术合成中很受关注。它们被用作有机合成中的构建块,特别是在生产亲水性三嗪、螺环连接杂环和其他复杂分子中 (Aurich et al., 2012).

属性

IUPAC Name |

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSJEQPXBBAWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(CC(=O)O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378173 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

CAS RN |

18363-10-5 |

Source

|

| Record name | 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

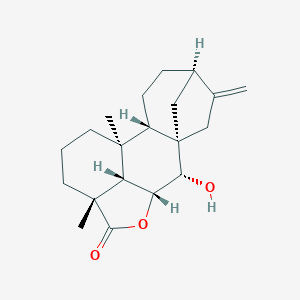

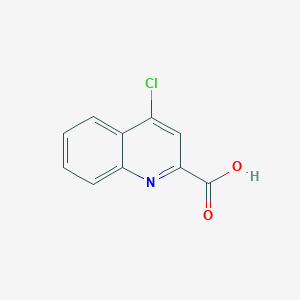

![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)